5-Iodo-2-nitrophenol

Catalog No.
S733647
CAS No.
27783-55-7
M.F
C6H4INO3
M. Wt
265.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Iodo-2-nitrophenol

CAS Number

27783-55-7

Product Name

5-Iodo-2-nitrophenol

IUPAC Name

5-iodo-2-nitrophenol

Molecular Formula

C6H4INO3

Molecular Weight

265.01 g/mol

InChI

InChI=1S/C6H4INO3/c7-4-1-2-5(8(10)11)6(9)3-4/h1-3,9H

InChI Key

NWDXJGPGCDHUJO-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1I)O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(C=C1I)O)[N+](=O)[O-]

Synthesis and Characterization:

5-Iodo-2-nitrophenol is a yellow crystalline compound with the chemical formula C6H4INO3. It is synthesized through various methods, including the nitration of 5-iodoaniline followed by diazotization and subsequent treatment with potassium iodide []. Characterization techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) are used to confirm its structure and purity [].

Potential Applications:

Research suggests that 5-Iodo-2-nitrophenol may have potential applications in various scientific fields, including:

  • Organic Synthesis: As a precursor for the synthesis of other nitroaromatic compounds with diverse functionalities, which can be further utilized in the development of pharmaceuticals, dyes, and functional materials [].
  • Analytical Chemistry: Employed as a chromogenic reagent in analytical assays due to its ability to form colored complexes with specific metal ions, enabling their detection and quantification [].
  • Material Science: Investigated for potential applications in the development of sensors and optoelectronic devices due to its interesting photophysical properties [].

5-Iodo-2-nitrophenol is an organic compound with the molecular formula C₆H₄INO₃. It features an iodine atom and a nitro group (-NO₂) attached to a phenolic ring, specifically at the 5 and 2 positions, respectively. This compound is notable for its distinct physical properties, including a melting point of approximately 80-82 °C and a boiling point of around 290 °C . The presence of both the iodine and nitro groups contributes to its unique chemical reactivity and potential applications in various fields.

Due to the reactivity of its functional groups:

  • Electrophilic Substitution: The nitro group is a strong electron-withdrawing group, making the aromatic ring more susceptible to electrophilic attack. This can lead to further substitution reactions at other positions on the ring.
  • Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions, which may alter the compound's biological activity and properties.
  • Halogenation: The iodine atom can undergo substitution reactions, potentially leading to the formation of other halogenated derivatives.

These reactions make 5-Iodo-2-nitrophenol a versatile intermediate in organic synthesis.

Research indicates that 5-Iodo-2-nitrophenol exhibits various biological activities, including:

  • Antimicrobial Properties: Some studies have shown that it possesses antimicrobial effects against certain bacterial strains, making it a candidate for further investigation in pharmaceutical applications .
  • Toxicity Studies: The compound has been evaluated for its toxicity, particularly in aquatic environments, where it can contribute to pollution and affect aquatic life .

The specific mechanisms of action and potential therapeutic uses remain areas for ongoing research.

Several methods have been developed for synthesizing 5-Iodo-2-nitrophenol:

  • Nitration of Iodophenol: Starting from iodophenol, nitration can be achieved using a mixture of nitric and sulfuric acids. This method allows for direct introduction of the nitro group onto the aromatic ring.
  • Halogenation Reactions: Iodine can be introduced into the phenolic structure through halogenation of 2-nitrophenol using iodine monochloride or similar reagents.
  • Alternative Synthetic Routes: Various synthetic pathways have been reported in literature, including those involving palladium-catalyzed cross-coupling reactions with aryl halides .

5-Iodo-2-nitrophenol finds applications in several areas:

  • Pharmaceuticals: Its antimicrobial properties make it a candidate for developing new drugs.
  • Chemical Intermediates: It serves as a precursor for synthesizing more complex organic compounds in chemical research.
  • Analytical Chemistry: Used as a reagent in various analytical techniques due to its distinct spectral properties.

Interaction studies involving 5-Iodo-2-nitrophenol focus primarily on its environmental impact and biochemical interactions:

  • Environmental Fate: Research has shown that this compound can form toxic byproducts during degradation processes in water treatment systems .
  • Biochemical Interactions: Studies are ongoing to understand how this compound interacts with biological systems at the molecular level, particularly regarding its potential toxicity and bioaccumulation.

5-Iodo-2-nitrophenol shares structural similarities with several other nitrophenolic compounds. Here is a comparison highlighting its uniqueness:

Compound NameStructureNotable Features
4-Iodo-2-nitrophenolC₆H₄INO₃Similar structure but different substitution pattern.
5-Bromo-2-nitrophenolC₆H₄BrNO₃Bromine instead of iodine; different reactivity.
4-Chloro-2-nitrophenolC₆H₄ClNO₃Chlorine substituent; lower toxicity profile.
2,4-DinitrophenolC₆H₄N₂O₅Contains two nitro groups; higher toxicity.

The unique combination of iodine and nitro groups in 5-Iodo-2-nitrophenol sets it apart from these compounds, influencing its reactivity and potential applications in various fields.

XLogP3

2.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Irritant

Wikipedia

5-Iodo-2-nitrophenol

Dates

Modify: 2023-08-15

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